molecular formula C12H15N3O5 B11475889 (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide

(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide

Cat. No.: B11475889
M. Wt: 281.26 g/mol
InChI Key: YBRMQOPGHDIOOH-LNKIKWGQSA-N
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Description

(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and an ethylidene hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under acidic conditions. The reaction is carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide: Unique due to its specific substitution pattern on the benzodioxole ring.

    (2E)-2-[2-(4-methoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide: Similar structure but with fewer methoxy groups, leading to different chemical properties.

    (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxylate: Similar core structure but with different functional groups, affecting its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylideneamino]urea

InChI

InChI=1S/C12H15N3O5/c1-17-8-5-7(3-4-14-15-12(13)16)9(18-2)11-10(8)19-6-20-11/h4-5H,3,6H2,1-2H3,(H3,13,15,16)/b14-4+

InChI Key

YBRMQOPGHDIOOH-LNKIKWGQSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C/C=N/NC(=O)N)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=NNC(=O)N)OC)OCO2

Origin of Product

United States

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